
Mesoxalic acid sodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mesoxalic acid sodium salt, also known as sodium mesoxalate, is an organic compound with the formula Na₂C₃O₅. It is a sodium salt of mesoxalic acid, which is also referred to as oxomalonic acid or ketomalonic acid. This compound is both a dicarboxylic acid and a ketonic acid, and it readily loses two protons to yield the divalent anion mesoxalate .
Preparation Methods
Synthetic Routes and Reaction Conditions
Mesoxalic acid sodium salt can be synthesized through several methods:
Hydrolysis of Alloxan: Mesoxalic acid can be obtained by hydrolyzing alloxan with baryta water.
Oxidation of Tartronic Acid or Glycerol: Mesoxalic acid can also be synthesized by oxidizing tartronic acid or glycerol.
Reaction with Sodium Hydroxide: Carbonylmalonic acid reacts with sodium hydroxide solution to produce this compound.
Industrial Production Methods
Industrial production methods for this compound typically involve the oxidation of glycerol using bismuth (III) nitrate . This method is preferred due to its efficiency and the availability of glycerol as a starting material.
Chemical Reactions Analysis
Types of Reactions
Mesoxalic acid sodium salt undergoes various types of chemical reactions, including:
Reduction: The compound can be reduced under specific conditions, although detailed reduction pathways are less commonly studied.
Substitution: this compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Bismuth (III) nitrate is commonly used for the oxidation of glycerol to produce mesoxalic acid.
Reducing Agents: Specific reducing agents can be used depending on the desired product, although detailed conditions are less documented.
Reaction Conditions: Reactions involving this compound are typically carried out in aqueous solutions due to its high solubility in water.
Major Products Formed
Carbon Dioxide: Complete oxidation of this compound can lead to the formation of carbon dioxide.
Intermediate Compounds: Various intermediate compounds can be formed depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Mesoxalic acid sodium salt has several applications in scientific research:
Mechanism of Action
The mechanism of action of mesoxalic acid sodium salt involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Malonic Acid: Similar to mesoxalic acid, malonic acid is a dicarboxylic acid but lacks the ketonic functional group.
Oxalic Acid: Another dicarboxylic acid, oxalic acid, is structurally simpler and does not contain a ketone group.
Tartronic Acid: This compound is structurally related and can be oxidized to produce mesoxalic acid.
Uniqueness
Mesoxalic acid sodium salt is unique due to its dual functionality as both a dicarboxylic acid and a ketonic acid. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a valuable reagent in organic synthesis .
Properties
Molecular Formula |
C3H2Na2O5 |
|---|---|
Molecular Weight |
164.02 g/mol |
InChI |
InChI=1S/C3H2O5.2Na/c4-1(2(5)6)3(7)8;;/h(H,5,6)(H,7,8);; |
InChI Key |
WHNMFMILRQBAEA-UHFFFAOYSA-N |
Canonical SMILES |
C(=O)(C(=O)O)C(=O)O.[Na].[Na] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[2-[Bis(carboxymethyl)amino]ethyl-(3-trimethoxysilylpropyl)amino]acetic acid](/img/structure/B12827372.png)
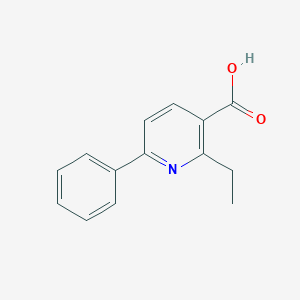
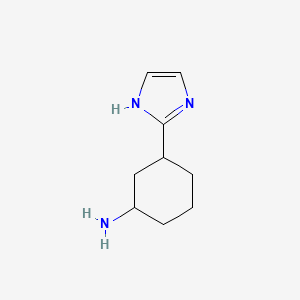
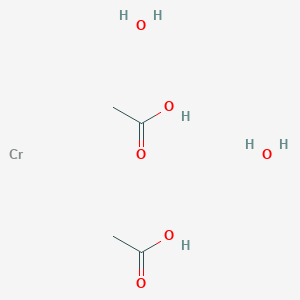
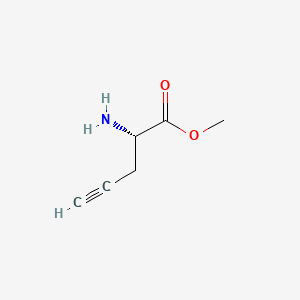
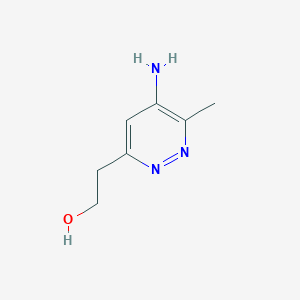
![Imidazo[2,1-B]thiazole-5-carbonitrile](/img/structure/B12827424.png)

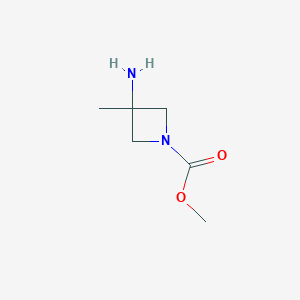
![N-(3-Iodo-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide hydrochloride](/img/structure/B12827435.png)

![2-(1H-imidazol-1-yl)benzo[d]thiazole](/img/structure/B12827459.png)
![(4R)-4-[(3S,8S,9S,10S,13R,14S,17R)-1-acetyloxy-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B12827465.png)
